molecular formula C8H10N2O4S B11766073 1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

Cat. No.: B11766073
M. Wt: 230.24 g/mol
InChI Key: NYNMIUJEIPZUNK-UHFFFAOYSA-N
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Description

1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is a heterocyclic compound with a unique structure that combines a thiopyrano ring and a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiopyranone derivative with a hydrazine derivative, followed by oxidation to introduce the dioxo functionality .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of more highly oxidized derivatives, while reduction can yield hydroxylated products .

Scientific Research Applications

1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid is unique due to its combination of a thiopyrano ring and a pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10N2O4S

Molecular Weight

230.24 g/mol

IUPAC Name

1-methyl-5,5-dioxo-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4S/c1-10-6-2-3-15(13,14)4-5(6)7(9-10)8(11)12/h2-4H2,1H3,(H,11,12)

InChI Key

NYNMIUJEIPZUNK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(CS(=O)(=O)CC2)C(=N1)C(=O)O

Origin of Product

United States

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